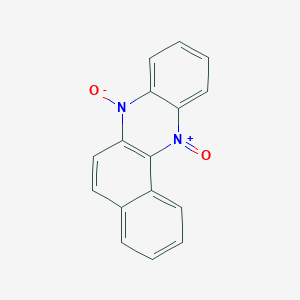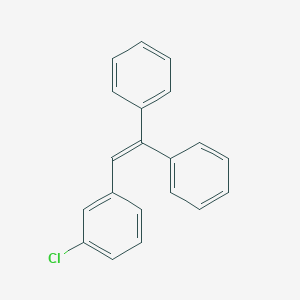
cis-Myrtanol
Descripción general
Descripción
Cis-Myrtanol is a chemical compound that belongs to the class of monoterpenes. It is commonly found in plants such as Myrtus communis, Eucalyptus globulus, and Citrus limon. Cis-Myrtanol has been widely studied for its potential applications in the fields of medicine, agriculture, and food industry.
Aplicaciones Científicas De Investigación
Biotransformation Studies
- Biotransformation by Fungi : The biotransformation of cis-Myrtanol by the fungus Glomerella cingulata has been studied. cis-Myrtanol was converted into several hydroxy-cis-myrtanol compounds and thujane-7, 10-diol, which involves cyclopropane ring structures (Miyazawa, Suzuki, & Kameoka, 1997).
Chemical Synthesis and Structure
- Synthesis of cis-Myrtanylstannanes : Enantiomerically pure cis- and trans-myrtanylstannanes were synthesized and characterized, demonstrating the potential for creating structurally complex compounds from cis-Myrtanol (Beckmann, Duthie, & Grassmann, 2009).
Biological and Ecological Interactions
- Role in Insect Behavior : cis-Myrtanol, among other compounds, was found to influence the behavior and attraction patterns of the southern pine beetle, Dendroctonus frontalis. This indicates a role in ecological interactions and pest management strategies (Sullivan, 2005).
Antimicrobial Activity
- Growth Inhibition of Intestinal Bacteria : cis-Myrtanol demonstrated growth-inhibitory activities against harmful intestinal bacteria, highlighting its potential as an antimicrobial agent (Yang, Lee, & Lee, 2015).
Chemical Reactions and Derivatives
- Aldol Reactions for Chiral Synthesis : The use of cis-Myrtanol in asymmetric aldol reactions was explored, demonstrating its utility in producing chiral compounds for chemical synthesis (Sobahi & Arabia, 2003).
Pheromonal Effects in Insects
- Interactions with Pine Beetles : Myrtenol, myrtanol, and myrtenal in the Dendroctonus armandi beetle and Pinus armandi interactions suggest roles in pest-host dynamics, potentially offering insights into pest management (Zhao et al., 2019).
Propiedades
Número CAS |
15358-92-6 |
|---|---|
Nombre del producto |
cis-Myrtanol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m1/s1 |
Clave InChI |
LDWAIHWGMRVEFR-IWSPIJDZSA-N |
SMILES isomérico |
CC1([C@@H]2CC[C@@H]([C@H]1C2)CO)C |
SMILES |
CC1(C2CCC(C1C2)CO)C |
SMILES canónico |
CC1(C2CCC(C1C2)CO)C |
Otros números CAS |
15358-92-6 473-01-8 |
Sinónimos |
(1alpha,2beta,5alpha)-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

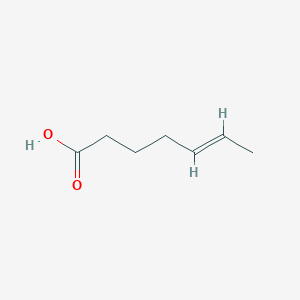
![[1,3]Thiazolo[4,5-g][1,3]benzothiazole-2,7-diamine](/img/structure/B97047.png)
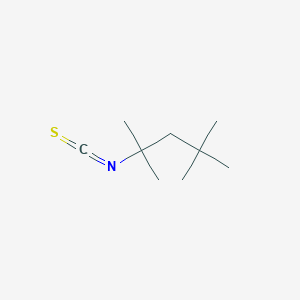
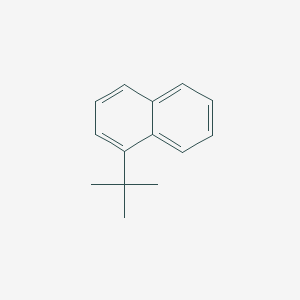
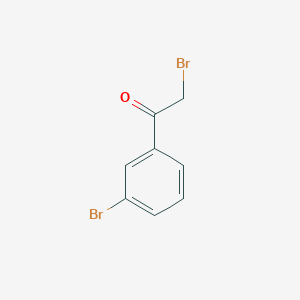
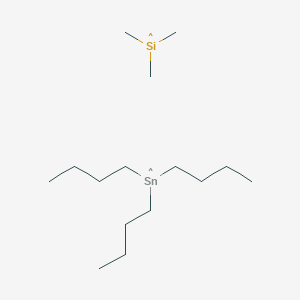
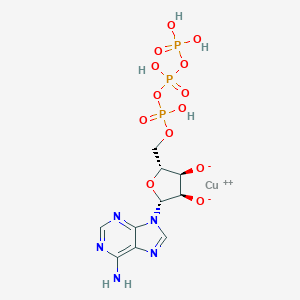
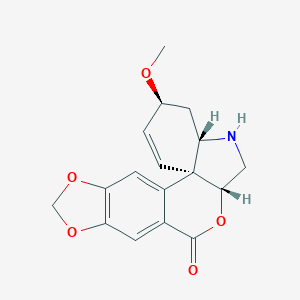
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
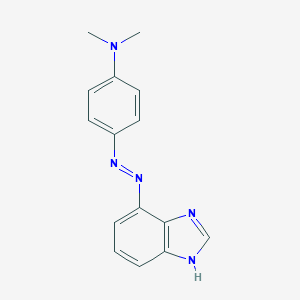
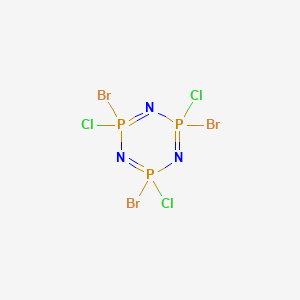
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
